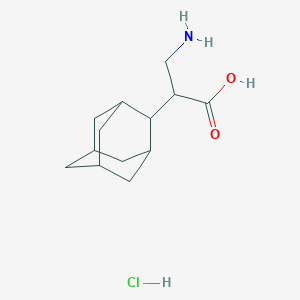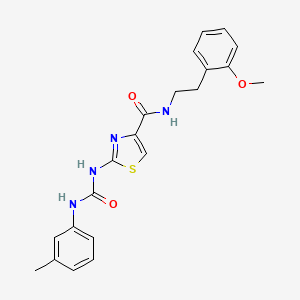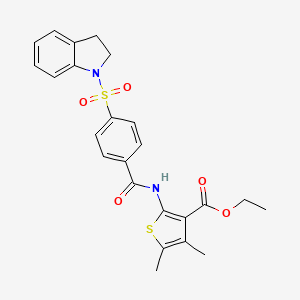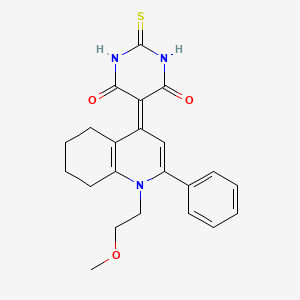![molecular formula C7H9F3N2OS B2426821 (2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol CAS No. 477713-56-7](/img/structure/B2426821.png)
(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The imidazole ring is known to be a part of many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring, a trifluoromethyl group, and a sulfanyl group attached to a chiral carbon .Chemical Reactions Analysis
Imidazole derivatives are known to participate in a wide range of chemical reactions, including nucleophilic substitutions and condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Imidazole derivatives are generally soluble in water and other polar solvents .Applications De Recherche Scientifique
Antimicrobial and Antifungal Activity
Research demonstrates that analogs of compounds similar to (2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol have significant biological activity against various standard strains, indicating potential in antimicrobial and antifungal applications. This is based on the study of novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones, synthesized for testing their biological activity (Anisetti & Reddy, 2012).
Antiprotozoal Activity
Compounds with structural similarities to (2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol were synthesized and exhibited strong activity against protozoa like Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica, suggesting potential in antiprotozoal therapy. These compounds performed even better than metronidazole, the standard drug for these parasites (Pérez‐Villanueva et al., 2013).
Radiopharmaceutical Potential
Research involving the synthesis of 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a related compound, for use as a histamine H3 receptor ligand in clinical PET studies, suggests potential applications in radiopharmaceuticals. This work focused on labeling the compound with 18F, indicating possible applications in diagnostic imaging (Iwata et al., 2000).
Chemical Synthesis and Catalysis
The compound's structural elements are used in various chemical syntheses and as catalysts. For example, the utilization of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl]ester) in the synthesis of 1,2,4,5-tetrasubstituted imidazoles shows the utility of related structures in producing polysubstituted imidazoles, indicating the compound's relevance in synthetic chemistry and catalysis (Tavakoli et al., 2012).
Kinetic Studies in Oxidation Reactions
The kinetics of the oxidation of alcohols, including those structurally related to (2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol, were studied to understand their behavior under various conditions. This research is crucial for applications in chemical reactions and industrial processes (Norcross et al., 1997).
Orientations Futures
Propriétés
IUPAC Name |
(2S)-1,1,1-trifluoro-3-(1-methylimidazol-2-yl)sulfanylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2OS/c1-12-3-2-11-6(12)14-4-5(13)7(8,9)10/h2-3,5,13H,4H2,1H3/t5-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDQUGAJXAVQEW-RXMQYKEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CN=C1SC[C@H](C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1,1,1-trifluoro-3-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-Ethyl-3-(trifluoromethyl)pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2426741.png)

![3-[(4-chlorobenzyl)sulfonyl]-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indole](/img/structure/B2426745.png)
![N-(4-(pyridin-4-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2426746.png)
![N-(2,5-dimethylphenyl)-2-{[6-(4-methylbenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2426747.png)
![[3-(3,5-Dichloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2426750.png)
![3-(benzylsulfanyl)-4-methyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole](/img/structure/B2426752.png)
![N-(4-chlorophenyl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2426753.png)

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2426756.png)

![2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2426759.png)
